N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide
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Overview
Description
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a cyanoethyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with N-benzyl-N-(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyanoethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-cyanoethyl)nicotinamide
- N-benzyl-N-(2-cyanoethyl)-N’-[4-(piperidinosulfonyl)phenyl]thiourea
- N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide
Uniqueness
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide core, which can influence its chemical reactivity and binding properties. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15-8-10-17(11-9-15)18(21)20(13-5-12-19)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSTCGYHMYUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCC#N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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